molecular formula C8H9NO B066786 2-(2-Methyloxiran-2-yl)pyridine CAS No. 170233-00-8

2-(2-Methyloxiran-2-yl)pyridine

Cat. No.: B066786
CAS No.: 170233-00-8
M. Wt: 135.16 g/mol
InChI Key: GLXORJUVWDNWDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methyloxiran-2-yl)pyridine is a pyridine derivative featuring a methyl-substituted oxirane (epoxide) ring attached at the 2-position of the pyridine core. The oxirane group introduces significant reactivity due to its strained three-membered ring, making the compound valuable in synthetic chemistry and drug development.

Properties

CAS No.

170233-00-8

Molecular Formula

C8H9NO

Molecular Weight

135.16 g/mol

IUPAC Name

2-(2-methyloxiran-2-yl)pyridine

InChI

InChI=1S/C8H9NO/c1-8(6-10-8)7-4-2-3-5-9-7/h2-5H,6H2,1H3

InChI Key

GLXORJUVWDNWDN-UHFFFAOYSA-N

SMILES

CC1(CO1)C2=CC=CC=N2

Canonical SMILES

CC1(CO1)C2=CC=CC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methyloxiran-2-yl)pyridine typically involves the reaction of pyridine with an epoxide precursor. One common method is the reaction of pyridine with 2-methyl-2-oxirane in the presence of a suitable catalyst under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced catalytic systems and purification techniques .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Methyloxiran-2-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyridines, alcohols, and other functionalized derivatives .

Scientific Research Applications

2-(2-Methyloxiran-2-yl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active compound.

    Industry: It is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-(2-Methyloxiran-2-yl)pyridine involves its interaction with various molecular targets. The oxiranyl group can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with nucleophiles in biological systems. These interactions can affect various biochemical pathways and molecular targets .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs and their distinguishing features are summarized below:

Compound Substituent Position/Group Molecular Formula Molecular Weight (g/mol) Key Properties
2-(2-Methyloxiran-2-yl)pyridine 2-position: Methyloxirane C₉H₉NO₂ 163.18 (calculated) High reactivity from epoxide ring; potential for ring-opening reactions .
4-(2-Methyloxiran-2-yl)pyridine 4-position: Methyloxirane C₈H₈N₂O₂ 164.17 Positional isomer; similar epoxide reactivity but altered electronic effects .
3-Methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridine 3-methoxy, 5-dioxolane C₁₀H₁₃NO₃ 195.21 Dioxolane substituent offers stability vs. epoxide; reduced ring strain .
2-Phenylpyridine 2-position: Phenyl C₁₁H₉N 155.20 Aromatic substituent; steric bulk influences coordination chemistry .
2,2'-Bipyridine Two pyridine rings at 2,2' positions C₁₀H₈N₂ 156.18 Chelating ligand; widely used in catalysis and metal coordination .

Research Findings and Data

Stability and Thermal Properties

  • Thermal Degradation :
    Epoxide-containing compounds like this compound may undergo thermal ring-opening above 150°C, whereas dioxolane derivatives (e.g., ) remain stable up to 200°C .

Pharmacological Potential

  • Drug Development: The methyloxirane group’s reactivity aligns with its use in covalent drug design, as seen in protease inhibitors. In contrast, 2-phenylpyridine derivatives are more commonly used as non-covalent enzyme inhibitors .

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